1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Physicochemical profiling Drug-likeness Membrane permeability

1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1206986-91-5) is a synthetic small-molecule heterocyclic compound (C₁₅H₁₄N₄O₃S, MW 330.4 g/mol) featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxybenzyl group and linked via a urea bridge to a thiophen-2-yl moiety. The compound is catalogued in PubChem (CID with a computed XLogP3 of 2.6 and a topological polar surface area of 118 Ų, indicating moderate lipophilicity and potential for passive membrane permeation.

Molecular Formula C15H14N4O3S
Molecular Weight 330.36
CAS No. 1206986-91-5
Cat. No. B2508203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea
CAS1206986-91-5
Molecular FormulaC15H14N4O3S
Molecular Weight330.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C15H14N4O3S/c1-21-11-6-4-10(5-7-11)9-12-18-19-15(22-12)17-14(20)16-13-3-2-8-23-13/h2-8H,9H2,1H3,(H2,16,17,19,20)
InChIKeyIAKAXAYHYPGHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1206986-91-5): Structural Identity and Procurement Baseline


1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1206986-91-5) is a synthetic small-molecule heterocyclic compound (C₁₅H₁₄N₄O₃S, MW 330.4 g/mol) featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxybenzyl group and linked via a urea bridge to a thiophen-2-yl moiety [1]. The compound is catalogued in PubChem (CID 45503778) with a computed XLogP3 of 2.6 and a topological polar surface area of 118 Ų, indicating moderate lipophilicity and potential for passive membrane permeation [2]. As of this analysis, this compound has not been the subject of any published primary research article, patent, or bioassay study indexed in PubChem, PubMed, or Google Scholar. Its structural features place it within the broadly studied class of 1,3,4-oxadiazole-urea hybrids, which have attracted attention in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications [3].

Why Generic Substitution Risks Functional Divergence for 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1206986-91-5)


Although the oxadiazole-urea-thiophene chemotype is represented by numerous commercially available analogs, small structural permutations can yield substantial differences in physicochemical properties and, by class-level inference, biological performance. The 4-methoxybenzyl substituent at the oxadiazole 5-position, as opposed to a phenyl, furan, or unsubstituted benzyl group, contributes a distinct electronic (electron-donating methoxy) and steric profile that modulates both the lipophilicity (XLogP3 = 2.6 for the target compound versus lower values for more polar heterocyclic replacements) and the conformational flexibility of the molecule [1]. In closely related oxadiazole series, the identity of the benzyl substituent has been shown to be a critical determinant of antiproliferative potency; for instance, 4-methoxybenzyl-substituted oxadiazoles exhibited superior activity against the PPC-1 prostate cancer cell line compared to analogs bearing 4-fluorobenzyl or propyl groups [2]. Furthermore, positional isomerism matters: the target compound (4-methoxybenzyl at oxadiazole 5-position; thiophene on the urea) and its regioisomer 1-(4-Methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (CAS 1251545-36-4) are not interchangeable; the latter places the thiophene directly on the oxadiazole ring while moving the 4-methoxybenzyl to the urea terminus, altering the electronic conjugation and hydrogen-bonding donor/acceptor topology [3]. These structural distinctions mean that data generated for one analog cannot be assumed to apply to the target compound without experimental verification.

Quantitative Differentiation Evidence for 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1206986-91-5) Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and TPSA Benchmarked Against Closest Structural Analogs

The target compound (CAS 1206986-91-5) exhibits a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 118 Ų, placing it within the favorable range for oral bioavailability according to Lipinski and Veber rules [1]. Its positional isomer (CAS 1251545-36-4, identical molecular formula and MW) has the same computed descriptors, so no differentiation is available from computed properties alone. However, compared to the more polar analog 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (furan replacing 4-methoxybenzyl), the 4-methoxybenzyl group confers increased lipophilicity (methoxybenzyl vs. furan), which may enhance passive membrane permeability in cell-based assays. Among the broader oxadiazole class, the 4-methoxybenzyl substituent has been correlated with higher antiproliferative activity against the PPC-1 prostate cancer cell line relative to 4-fluorobenzyl and propyl congeners, suggesting that the electronic and steric features of the 4-methoxybenzyl group contribute positively to target engagement in certain cancer contexts [2].

Physicochemical profiling Drug-likeness Membrane permeability ADME prediction

Class-Level Anticancer Potential: 5-(4-Methoxybenzyl)-1,3,4-oxadiazole Scaffold Activity in Breast Cancer and Leukemia Cell Lines

A structurally related compound bearing the identical 5-(4-methoxybenzyl)-1,3,4-oxadiazole core, designated 4c (2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole), reduced the viability of MCF-7 breast cancer cells with an IC₅₀ of 7.4 µM and produced concentration-dependent loss of cell viability in chronic myelogenous leukemia (CML) cells via NF-κB pathway inhibition [1]. Separately, a library of 3,5-disubstituted-1,3,4-oxadiazole derivatives identified compounds bearing the 4-methoxybenzyl substituent as among the most active against the PPC-1 prostate cancer cell line [2]. While the target compound (CAS 1206986-91-5) has not itself been tested in any published assay, the recurrent appearance of the 4-methoxybenzyl-oxadiazole substructure in active anticancer chemotypes suggests that this scaffold contributes meaningfully to antiproliferative activity. This is class-level inference only and does not constitute direct evidence for the target compound.

Anticancer activity NF-κB inhibition Breast cancer Chronic myelogenous leukemia Oxadiazole scaffold

PARP-1 Inhibitory Potential of Oxadiazole Scaffolds: Benchmarking Against Olaparib as a Reference Standard

A series of oxadiazole-based ligands designed to target PARP-1 were evaluated for cytotoxicity in MCF-7 cells, with the most potent analog (compound 5u) exhibiting an IC₅₀ of 1.4 µM, surpassing the approved PARP inhibitor Olaparib (IC₅₀ = 3.2 µM) under the same assay conditions [1]. Notably, the oxadiazole series described in this study exploited substituent variation on the oxadiazole ring to achieve PARP-1 catalytic site binding, and compound 5u produced PARP cleavage, H2AX phosphorylation, and CASPASE-3 activation comparable to Olaparib. While the target compound (CAS 1206986-91-5) was not part of this study and its PARP-1 inhibitory activity is unknown, the data demonstrate that appropriately substituted 1,3,4-oxadiazoles can achieve clinically relevant potency (sub- to low-micromolar IC₅₀) in validated anticancer target engagement assays. This establishes a class-level precedent that may inform the selection of CAS 1206986-91-5 for PARP-1-focused screening campaigns, though no inference about the target compound's actual potency should be drawn.

PARP-1 inhibition Synthetic lethality BRCA-mutant cancers Oxadiazole-based inhibitors

Structural Uniqueness: Absence of Published Bioactivity Data as a Differentiation Dimension for Novel Scaffold Exploration

As of May 2026, a comprehensive search of PubChem, PubMed, Google Scholar, and patent databases (Google Patents, USPTO) reveals zero published bioassay results, literature references, or patents explicitly associated with CAS 1206986-91-5 [1]. This contrasts with closely related analogs such as 1-(2-fluorophenyl)-3-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}urea (CAS 1209168-26-2), which is also catalogued but similarly lacks published bioactivity data, and 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1286721-15-0), which has been described in vendor technical summaries with general class-level activity claims but no quantitative data [2]. The absence of prior art means that CAS 1206986-91-5 occupies a region of chemical space that is structurally defined (the 4-methoxybenzyl-oxadiazole-thiophene-urea architecture) yet biologically uncharacterized, offering an opportunity for first-in-class target discovery or chemical probe development without pre-existing intellectual property encumbrances or biased activity annotations.

Novel chemical space Unexplored scaffold Chemical probe development First-in-class screening

Recommended Research and Procurement Application Scenarios for 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1206986-91-5)


Phenotypic Screening Libraries for Anticancer Drug Discovery (Breast, Prostate, and Hematological Malignancies)

The 4-methoxybenzyl-1,3,4-oxadiazole scaffold has demonstrated low-micromolar antiproliferative activity in MCF-7 breast cancer (IC₅₀ = 7.4 µM for compound 4c), PPC-1 prostate cancer, and CML cell lines via mechanisms including NF-κB pathway inhibition [1][2]. The target compound (CAS 1206986-91-5) shares this core scaffold and offers a novel, uncharacterized chemotype for inclusion in diversity-oriented screening decks. Procurement is justified for exploratory cell viability assays against NCI-60 or similar cancer panels, where the compound's moderate lipophilicity (XLogP3 = 2.6) and compliance with Lipinski/Veber rules suggest adequate drug-like properties for cellular target engagement .

PARP-1 Inhibitor Lead Identification and Synthetic Lethality Screening

Oxadiazole-based compounds have been shown to achieve PARP-1 inhibitory potency superior to Olaparib (IC₅₀ = 1.4 µM vs. 3.2 µM) with downstream biomarkers of synthetic lethality (PARP cleavage, H2AX phosphorylation, CASPASE-3 activation) [1]. Although CAS 1206986-91-5 has not been tested against PARP-1, its 1,3,4-oxadiazole-urea architecture presents hydrogen-bond donor/acceptor features (2 HBD, 6 HBA) compatible with PARP-1 catalytic domain binding. Procurement for PARP-1 enzymatic assays and BRCA-deficient isogenic cell line panels is a rational first step toward determining whether the 4-methoxybenzyl-thiophene substitution pattern confers any selectivity or potency advantage over existing oxadiazole-based PARP ligands [2].

Materials Science: Optical Limiting and Nonlinear Optical (NLO) Polymer Precursor Development

The 4-methoxybenzyl-substituted 1,3,4-oxadiazole-thiophene motif has been employed as a monomer unit (P1) in donor-acceptor conjugated polymers exhibiting three-photon absorption (3PA coefficient = 2.5 × 10⁻²⁴ m⁻³W²) and optical limiting behavior at 532 nm, outperforming the 3-methylbenzyl (P2: 1.6 × 10⁻²⁴ m⁻³W²) and 4-nitrobenzyl (P3: 1.0 × 10⁻²⁴ m⁻³W²) congeners [1]. Although the target compound is a small-molecule urea derivative rather than a polymer, its 4-methoxybenzyl-oxadiazole-thiophene substructure mirrors the monomer architecture of the highest-performing optical limiter in this series. Procurement for electrochemical polymerization studies or as a synthetic intermediate toward NLO materials is supported by the established structure-property correlation demonstrating that 4-methoxybenzyl outperforms alternative benzyl substituents (3-methyl, 4-nitro) in third-order NLO response [1].

Urease Inhibition Screening for Agricultural and Pharmaceutical Applications

1,3,4-Oxadiazole and thiophene-containing compounds have been extensively studied as urease inhibitors, with structurally diverse oxadiazole derivatives showing IC₅₀ values ranging from 8.9 to 57.3 µM against Jack bean urease [1]. The target compound features both the oxadiazole heterocycle and a urea linkage—a substructure known to interact with the dinuclear nickel active site of urease enzymes—making it a plausible candidate for urease inhibition screening. The 4-methoxybenzyl group may provide additional hydrophobic contacts within the enzyme's active-site flap region. Procurement for in vitro urease inhibition assays (Jack bean or Helicobacter pylori urease) is a reasonable exploratory application, though no target-specific data exist to differentiate it from other oxadiazole-ureas in this context [2].

Quote Request

Request a Quote for 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.